molecular formula C21H27N3O B5841577 N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine

Cat. No.: B5841577
M. Wt: 337.5 g/mol
InChI Key: MSSJYHQUIGCUPW-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-8-9-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-6-4-5-7-21(19)25-3/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSJYHQUIGCUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine involves its interaction with specific molecular targets. It acts as an antagonist for alpha1-adrenergic receptors, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine . This blockade leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds also act as receptor antagonists but differ in their specific receptor affinities and pharmacokinetic profiles. The unique structural features of this compound contribute to its distinct therapeutic potential and applications.

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